tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium
Description
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium (hereafter referred to as Pd₂(CF₃-Ph)₃) is a palladium(0) complex featuring three bidentate ligands derived from 1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one. Its molecular formula is C₅₇H₃₆F₁₈O₃Pd₂, with a molecular weight of approximately 1,426.1 g/mol (based on ligand data from and palladium content). The ligand, 1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one (CAS 42160-07-6), contains two para-trifluoromethylphenyl groups conjugated to a pentadienone backbone, creating a rigid, electron-deficient structure ideal for stabilizing palladium in catalytic cycles.
This complex is primarily employed in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), where its electron-withdrawing trifluoromethyl groups enhance oxidative stability and modulate reactivity.
Properties
Molecular Formula |
C57H36F18O3Pd2 |
|---|---|
Molecular Weight |
1323.7 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/3C19H12F6O.2Pd/c3*20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25;;/h3*1-12H;;/b3*11-5+,12-6+;; |
InChI Key |
MBJWMACRZMQFLZ-XFMSEHCGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium typically involves the reaction of palladium(II) acetate with (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one in the presence of a suitable solvent such as toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium nanoparticles.
Substitution: Ligands can be substituted with other donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium nanoparticles. Substitution reactions can result in a variety of new palladium complexes with different ligands.
Scientific Research Applications
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly for its ability to interact with biological molecules.
Industrial Applications: It is investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares Pd₂(CF₃-Ph)₃ with structurally analogous palladium complexes:
Key Observations:
- In contrast, para-OCH₃ ligands (e.g., 52552-56-4) donate electron density, accelerating oxidative addition steps in reactions like Suzuki couplings.
- Solubility: Pd₂(CF₃-Ph)₃ exhibits superior solubility in polar aprotic solvents (e.g., DMF) compared to Pd₂(dba)₃, which is more soluble in toluene or THF.
- Thermal Stability: The rigid, conjugated structure of the CF₃-substituted ligand confers higher thermal stability, making Pd₂(CF₃-Ph)₃ suitable for high-temperature reactions.
Catalytic Performance in Cross-Coupling Reactions
Studies on analogous complexes reveal substituent-dependent reactivity:
- Suzuki-Miyaura Coupling: Pd₂(CF₃-Ph)₃ achieves higher yields (>90%) with electron-deficient aryl halides due to matched electronic effects, whereas Pd₂(dba)₃ performs better with electron-rich substrates.
- Heck Reaction: Methoxy-substituted complexes (e.g., 52552-56-4) show faster olefin insertion rates, but Pd₂(CF₃-Ph)₃ provides better regioselectivity in sterically hindered systems.
- Catalyst Loading: Pd₂(CF₃-Ph)₃ operates effectively at 0.5–1 mol% loading, comparable to Pd₂(dba)₃, but requires longer reaction times for electron-neutral substrates.
Ligand Substituent Position Effects
- Para vs. Ortho Substitution: highlights that ligands with 2-CF₃ substituents (ortho) exhibit distorted geometries due to steric hindrance, reducing Pd-ligand binding efficiency compared to para-substituted analogs like Pd₂(CF₃-Ph)₃ .
- Nitro vs. Trifluoromethyl Groups: Nitro-substituted ligands (e.g., 1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, CAS 37630-48-1) are stronger electron-withdrawing agents but suffer from reduced solubility and stability under basic conditions.
Q & A
Basic: What synthetic methodologies are recommended for preparing tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium?
Methodological Answer:
The compound is synthesized via coordination of the bis(trifluoromethylphenyl)penta-1,4-dien-3-one ligand to palladium(II) precursors. A typical approach involves:
- Step 1: Preparation of the ligand (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one through aldol condensation between 4-(trifluoromethyl)acetophenone and glyoxal, followed by purification via column chromatography .
- Step 2: Reaction of the ligand with a palladium source (e.g., Pd(OAc)₂) in a coordinating solvent (e.g., DMF) under inert atmosphere to avoid oxidation. Stoichiometric ratios (3:2 ligand:Pd) ensure tris-chelation .
- Validation: Confirm coordination via FT-IR (C=O stretching shifts from ~1650 cm⁻¹ to ~1600 cm⁻¹) and elemental analysis (Pd content ~18-20% by ICP-OES) .
Basic: How is the molecular structure of this palladium complex validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystallization: Slow diffusion of hexane into a saturated dichloromethane solution yields diffraction-quality crystals.
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.
- Analysis: Bond lengths (Pd–O ≈ 2.05–2.10 Å; Pd–C ≈ 1.95–2.00 Å) and dihedral angles between aromatic rings confirm the (1E,4E) stereochemistry. Compare with analogous structures in Acta Crystallographica reports .
Advanced: What catalytic applications are reported for this complex in cross-coupling reactions?
Methodological Answer:
The palladium complex acts as a pre-catalyst in:
- Suzuki-Miyaura Coupling: Activates aryl halides (e.g., bromobenzene) with arylboronic acids. Optimize conditions:
- Heck Reaction: Requires additives like tetrabutylammonium bromide (TBAB) to stabilize colloidal Pd(0) intermediates. Monitor regioselectivity using ¹H NMR (β-H elimination products dominate) .
Advanced: How do substituents on the phenyl rings (e.g., CF₃ vs. OMe) influence catalytic activity?
Methodological Answer:
Electron-withdrawing groups (e.g., CF₃) enhance oxidative addition rates but may reduce catalyst lifetime due to stronger Pd–ligand binding. Compare with methoxy-substituted analogs:
- Electronic Effects: Hammett constants (σₚ for CF₃ = 0.54 vs. OMe = -0.27) correlate with reaction rates in Suzuki couplings (TOF increases by ~30% for CF₃) .
- Steric Effects: Bulkier substituents (e.g., 2,6-diF) reduce activity in Stille couplings by hindering transmetallation steps. SC-XRD data show increased dihedral angles (≈15° for CF₃ vs. ≈25° for 2,6-diF) .
Advanced: What computational methods are used to model the reaction mechanisms involving this complex?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/def2-TZVP level:
- Oxidative Addition: Calculate activation barriers for Pd(0) insertion into C–X bonds (X = Br, I). Solvent effects (SMD model) improve accuracy .
- Ligand Effects: Natural Bond Orbital (NBO) analysis quantifies charge transfer from Pd to CF₃-substituted ligands (≈0.12 e⁻), explaining enhanced stability .
- Validation: Compare computed IR spectra (C=O stretches) with experimental data (RMSD < 10 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported catalytic activity data for this complex?
Methodological Answer:
Contradictions often arise from:
- Impurity Profiles: Use High-Resolution Mass Spectrometry (HRMS) to detect Pd nanoparticles (m/z ~100–200 kDa) formed via ligand dissociation.
- Reaction Conditions: Standardize protocols (e.g., O₂-free vs. aerobic conditions) using Schlenk-line techniques. For example, TOF decreases by 50% under air due to PdO formation .
- Statistical Analysis: Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) using JMP or Minitab software .
Advanced: What safety and handling protocols are critical for this air-sensitive palladium complex?
Methodological Answer:
- Storage: Keep under argon in amber vials at –20°C to prevent ligand oxidation. Confirm stability via monthly ¹H NMR checks (disappearance of vinylic proton signals at δ 6.5–7.0 ppm indicates degradation) .
- Waste Disposal: Treat spent catalyst with aqueous EDTA (0.1 M) to sequester Pd, followed by filtration (0.22 μm membrane) to recover metal for recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
